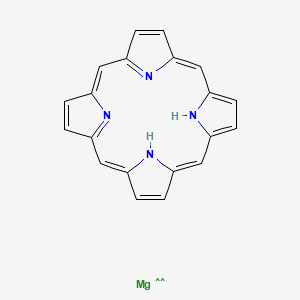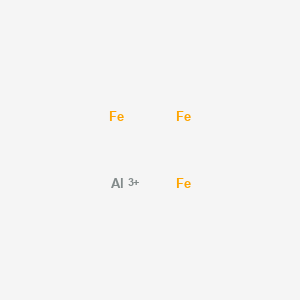
镁卟啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium porphyrin is a coordination compound where a magnesium ion is centrally coordinated to a porphyrin ring. Porphyrins are planar aromatic macrocycles composed of four pyrrole subunits interconnected via methine bridges. Magnesium porphyrin is notably present in chlorophyll, the pigment responsible for photosynthesis in plants. This compound plays a crucial role in converting light energy into chemical energy, making it indispensable for life on Earth .
科学研究应用
Magnesium porphyrin has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, magnesium porphyrin is used as a catalyst in organic reactions, including oxidation and reduction processes. Its unique electronic properties make it an excellent candidate for studying fundamental questions of aromaticity and coordination chemistry .
Biology: In biology, magnesium porphyrin is crucial for understanding photosynthesis. It serves as a model compound for studying the light-harvesting processes in plants and the electron transfer mechanisms involved in energy conversion .
Medicine: In medicine, magnesium porphyrin derivatives are explored for their potential in photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells. Its ability to generate reactive oxygen species upon light exposure makes it a promising candidate for cancer treatment .
Industry: In industry, magnesium porphyrin is used in the development of sensors, solar cells, and other advanced materials. Its photophysical properties make it suitable for applications in energy conversion and storage .
作用机制
Target of Action
Magnesium Porphyrin, also known as Mg(II) Porphine, primarily targets the chlorophyll molecules in plants . It plays a crucial role in the photosynthetic systems of plants . The compound has a unique ability to bind with metals in different ways, making it an interesting ligand .
Mode of Action
Magnesium Porphyrin interacts with its targets through a process known as coordination chemistry . In this process, the magnesium ion in the compound is coordinated to four nitrogen atoms from the porphyrin ring and two nitrogen atoms from the axial ligands, forming a regular octahedron . This interaction results in diverse coordination modes .
Biochemical Pathways
The primary biochemical pathway affected by Magnesium Porphyrin is the porphyrin and chlorophyll metabolic pathway . In this pathway, the expression of several genes, such as magnesium chelatase subunit H (CHLH), is reduced under certain conditions . This affects the downstream effects of the pathway, including the production of chlorophyll and other related compounds .
Pharmacokinetics
It’s known that the compound exhibits stability against photodegradation in the presence of light and oxygen .
Result of Action
The action of Magnesium Porphyrin results in the stability of the compound against the photodegradation of magnesium porphyrin in the presence of light and oxygen . This stability is also observed in freshly isolated chlorophyll a from spinach . Moreover, histamine-bound complexes of the compound show higher antioxidant activity compared to the free base porphyrin .
Action Environment
The action, efficacy, and stability of Magnesium Porphyrin are influenced by environmental factors such as light and oxygen . The compound is found to be stable against photodegradation in the presence of these factors . Additionally, the compound acts as an efficient photocatalyst for the transformation of CO2 to cyclic carbonates and oxazolidinones under ambient conditions .
生化分析
Biochemical Properties
Magnesium(II) Porphine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as an enzymatic cofactor, facilitating electron transfer and exciton shuffling. In photodynamic therapy, Magnesium(II) Porphine interacts with light of a specific wavelength to produce singlet oxygen, which then reacts with cellular components to induce oxidative stress and cell death .
Cellular Effects
Magnesium(II) Porphine influences various types of cells and cellular processes. In cancer cells, it induces oxidative damage through the generation of singlet oxygen, leading to cell death. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by altering the redox state of the cell and inducing oxidative stress .
Molecular Mechanism
The mechanism of action of Magnesium(II) Porphine involves its activation by light, which leads to the generation of singlet oxygen. This reactive oxygen species interacts with cellular components, causing oxidative damage to proteins, lipids, and DNA. Magnesium(II) Porphine also binds to specific biomolecules, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Magnesium(II) Porphine change over time. The compound’s stability and degradation are influenced by factors such as light exposure and the presence of reactive oxygen species. Long-term effects on cellular function include sustained oxidative stress and potential changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Magnesium(II) Porphine vary with different dosages in animal models. At low doses, it may induce mild oxidative stress, while higher doses can lead to significant oxidative damage and cell death. Toxic or adverse effects at high doses include tissue damage and inflammation .
Metabolic Pathways
Magnesium(II) Porphine is involved in metabolic pathways related to oxidative stress and redox regulation. It interacts with enzymes and cofactors that regulate the production and detoxification of reactive oxygen species. This compound can also affect metabolic flux and metabolite levels by altering the redox state of the cell .
Transport and Distribution
Within cells and tissues, Magnesium(II) Porphine is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by factors such as light exposure and the presence of reactive oxygen species. This compound can accumulate in specific cellular compartments, leading to localized oxidative damage .
Subcellular Localization
Magnesium(II) Porphine is localized in various subcellular compartments, including the mitochondria and lysosomes. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles. In these compartments, Magnesium(II) Porphine can induce localized oxidative stress and affect cellular function .
准备方法
Synthetic Routes and Reaction Conditions: Magnesium porphyrin can be synthesized through various methods. One common approach involves the reaction of porphyrin with magnesium salts under controlled conditions. For instance, heating a mixture of porphyrin and magnesium acetate in a solvent like dimethylformamide can yield magnesium porphyrin. Another method involves the use of microwave-assisted synthesis, which offers higher yields and shorter reaction times compared to traditional methods .
Industrial Production Methods: Industrial production of magnesium porphyrin often employs large-scale synthesis techniques. These methods include the use of high-temperature reactions and specialized catalysts to ensure efficient production. The use of ionic liquids as solvents has also been explored to enhance yields and simplify the purification process .
化学反应分析
Types of Reactions: Magnesium porphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a photocatalyst, facilitating reactions such as the transformation of carbon dioxide into cyclic carbonates and oxazolidinones under ambient conditions .
Common Reagents and Conditions: Common reagents used in reactions involving magnesium porphyrin include epoxides, aziridines, and carbon dioxide. These reactions typically occur under solvent-free conditions at room temperature and atmospheric pressure .
Major Products: The major products formed from reactions involving magnesium porphyrin include cyclic carbonates and oxazolidinones. These products are valuable in various industrial applications, including the production of polymers and pharmaceuticals .
相似化合物的比较
Magnesium porphyrin can be compared with other metalloporphyrins, such as iron porphyrin and zinc porphyrin:
Iron Porphyrin: Iron porphyrin is a key component of hemoglobin and cytochrome P450 enzymes. It plays a vital role in oxygen transport and metabolism. Unlike magnesium porphyrin, iron porphyrin is involved in redox reactions and electron transfer processes in biological systems .
Zinc Porphyrin: Zinc porphyrin is used in various photophysical and photochemical applications. It has similar electronic properties to magnesium porphyrin but differs in its coordination chemistry and reactivity. Zinc porphyrin is often used in the development of light-harvesting systems and sensors .
Nickel Porphyrin: Nickel porphyrin is another similar compound with applications in catalysis and material science. It exhibits unique catalytic properties due to the presence of nickel, making it suitable for specific industrial processes .
Uniqueness of Magnesium Porphyrin: Magnesium porphyrin’s uniqueness lies in its role in photosynthesis and its ability to act as a photocatalyst under mild conditions. Its coordination chemistry and electronic properties make it a versatile compound with applications spanning multiple scientific disciplines .
属性
CAS 编号 |
13007-95-9 |
|---|---|
分子式 |
C20H14MgN4 |
分子量 |
334.7 g/mol |
InChI |
InChI=1S/C20H14N4.Mg/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12,21,24H; |
InChI 键 |
OXLVMVIUBXHTSA-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2.[Mg] |
规范 SMILES |
C1=CC2=CC3=NC(=CC4=CC=C(N4)C=C5C=CC(=N5)C=C1N2)C=C3.[Mg] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-benzofuran-2-yl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)


